Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate” is an ester derived from a heptanoic acid (a seven-carbon chain acid) and ethanol. The 7th carbon of the heptanoic acid is connected to a 2,3-difluorophenyl group (a phenyl group with fluorine atoms at the 2nd and 3rd positions) and an ethyl group through an ester linkage .
Molecular Structure Analysis
The molecular structure of this compound would consist of a seven-carbon chain (heptanoate) with a 2,3-difluorophenyl group attached to the 7th carbon. The 7th carbon would also be connected to an ethyl group through an ester linkage .Scientific Research Applications
Synthesis Methods
- Improved Synthesis Techniques : A study by Ballini, Marcantoni, and Petrini (1991) describes an improved method for synthesizing ethyl or methyl 7-oxoheptanoate, which may be relevant to the synthesis of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate. This method involves the reaction of cycloheptanone with potassium persulfate in ethanol, followed by oxidation to yield the desired product in good yields (Ballini, Marcantoni, & Petrini, 1991).
Polymorphism in Pharmaceutical Compounds
- Polymorphism Study : A study on polymorphic forms of a compound closely related to Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate is conducted by Vogt et al. (2013). This research uses spectroscopic and diffractometric techniques to characterize two polymorphic forms of a pharmaceutical compound, highlighting the challenges in analytical and physical characterization (Vogt et al., 2013).
Photochemical Reactions
- Photochemical Reaction Study : Tokuda, Watanabe, and Itoh (1978) explore the photochemical reactions of related compounds, such as ethyl 2-oxo-1-cyclohexanecarboxylate, in different alcohols. This study provides insights into the behavior of similar ester compounds under photochemical conditions (Tokuda, Watanabe, & Itoh, 1978).
Synthesis of Related Compounds
- Synthesis of Derivatives : Research by Nurieva et al. (2015) describes the synthesis of derivatives of 7-oxoheptanoate, which exhibit cytotoxicity against certain cancer cells. This suggests potential applications of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate in medicinal chemistry (Nurieva et al., 2015).
Catalysis and Polymerization
- Catalysis in Polymerization : A study by Matsugi et al. (2002) investigates new titanium complexes for ethylene polymerization, which could be relevant for understanding the role of Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate in similar applications (Matsugi et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O3/c1-2-20-14(19)10-5-3-4-9-13(18)11-7-6-8-12(16)15(11)17/h6-8H,2-5,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSNHMWUAYOCRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C(=CC=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645614 |
Source
|
Record name | Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate | |
CAS RN |
898753-02-1 |
Source
|
Record name | Ethyl 2,3-difluoro-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.